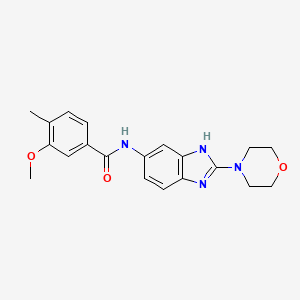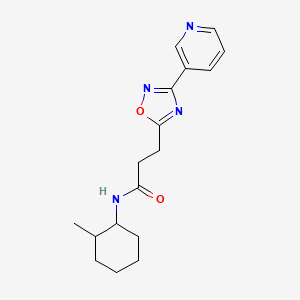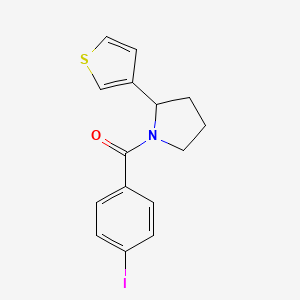![molecular formula C13H17ClN2O3 B7495297 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid, also known as Gabapentin, is a medication that is primarily used to treat seizures and neuropathic pain. It was first approved for medical use in the United States in 1993. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate and substance P, and increases the release of GABA. This results in a decrease in neuronal excitability and pain perception.
Biochemical and Physiological Effects
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been shown to have various biochemical and physiological effects. It has been found to increase GABA levels in the brain, which can have an anxiolytic effect. It has also been shown to decrease the release of glutamate and substance P, which can reduce pain perception. Additionally, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has several advantages for lab experiments. It has a low toxicity profile and is relatively easy to administer. It also has a wide therapeutic window, which means that it can be administered at high doses without causing significant side effects. However, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, it can be difficult to measure 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid levels in biological fluids, such as blood or urine.
Zukünftige Richtungen
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has several potential future directions for research. It has been investigated for its potential use in the treatment of alcohol and cocaine dependence, and further research in this area may be warranted. Additionally, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been found to have anti-inflammatory effects, and further research in this area may lead to the development of new anti-inflammatory drugs. Finally, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been investigated for its potential use in the treatment of anxiety and bipolar disorder, and further research in these areas may lead to the development of new treatments for these disorders.
Conclusion
In conclusion, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid is a medication that has been extensively studied for its therapeutic potential in various neurological disorders. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters and increases the release of GABA. 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has several advantages for lab experiments, including a low toxicity profile and a wide therapeutic window, but also has some limitations, such as a short half-life. Further research in the areas of alcohol and cocaine dependence, anti-inflammatory effects, and anxiety and bipolar disorder may lead to new treatments for these disorders.
Synthesemethoden
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid is synthesized from 1,5-pentanediamine and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as tetrahydrofuran. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, neuropathic pain, anxiety, and bipolar disorder. It has also been investigated for its potential use in the treatment of alcohol and cocaine dependence.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)7-11(12(17)18)16-13(19)15-10-5-3-9(14)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVKJNYYKDTHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)





![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)